

Spectroscopic Profile of 4-Aminopentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopentan-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, **4-Aminopentan-2-ol**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accuracy in laboratory settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Aminopentan-2-ol**. The data is presented for specific stereoisomers where available, highlighting the nuanced differences in their spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **4-Aminopentan-2-ol**, which contains two chiral centers, NMR is crucial for differentiating between its diastereomers (erythro and threo forms).

¹³C NMR Data for **4-Aminopentan-2-ol** (erythro-isomer)

Carbon Atom	Chemical Shift (δ) in ppm
C1	23.9
C2	66.8
C3	45.1
C4	48.0
C5	25.1
Solvent: Chloroform-d	

¹H NMR Data for **4-Aminopentan-2-ol** (Diastereomeric Mixture)

Detailed ¹H NMR data with specific chemical shifts and coupling constants for the individual diastereomers of **4-Aminopentan-2-ol** are not readily available in public databases. However, a general description of the expected proton signals can be provided. The spectrum would exhibit distinct signals for the methyl protons (C1 and C5), the methylene protons (C3), and the methine protons (C2 and C4). The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad signals, the chemical shifts of which are highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Aminopentan-2-ol** is characterized by the presence of O-H and N-H stretching vibrations.

Vapor Phase IR Data for (2R,4S)-**4-Aminopentan-2-ol**

Wavenumber (cm ⁻¹)	Assignment
~3400-3200 (broad)	O-H and N-H stretching
~2960-2850	C-H stretching (alkane)
~1600	N-H bending
~1100	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **4-Aminopentan-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method.

GC-MS Data for (2R,4S)-4-Aminopentan-2-ol

m/z	Interpretation
103	Molecular Ion [M] ⁺
88	[M - CH ₃] ⁺
58	[CH ₃ CH=NH ₂] ⁺ (from cleavage adjacent to the amino group)
45	[CH ₃ CH=OH] ⁺ (from cleavage adjacent to the hydroxyl group)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

The ¹³C NMR data for the erythro-isomer of **4-Aminopentan-2-ol** was reported by G. Bartoli, C. Cimarelli, and G. Palmieri in the Journal of the Chemical Society, Perkin Transactions 1 in 1994.^[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration suitable for obtaining a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition:

- ^{13}C NMR: A standard proton-decoupled ^{13}C NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^1H NMR: A standard ^1H NMR spectrum is acquired. Important parameters include the spectral width, number of data points, and a calibrated 90° pulse.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **4-Aminopentan-2-ol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for vapor phase IR, the sample is volatilized in a gas cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the gas cell) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice for volatile compounds like **4-Aminopentan-2-ol**.

Sample Introduction and Separation:

- A dilute solution of the sample in a volatile solvent is injected into the GC.
- The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis:

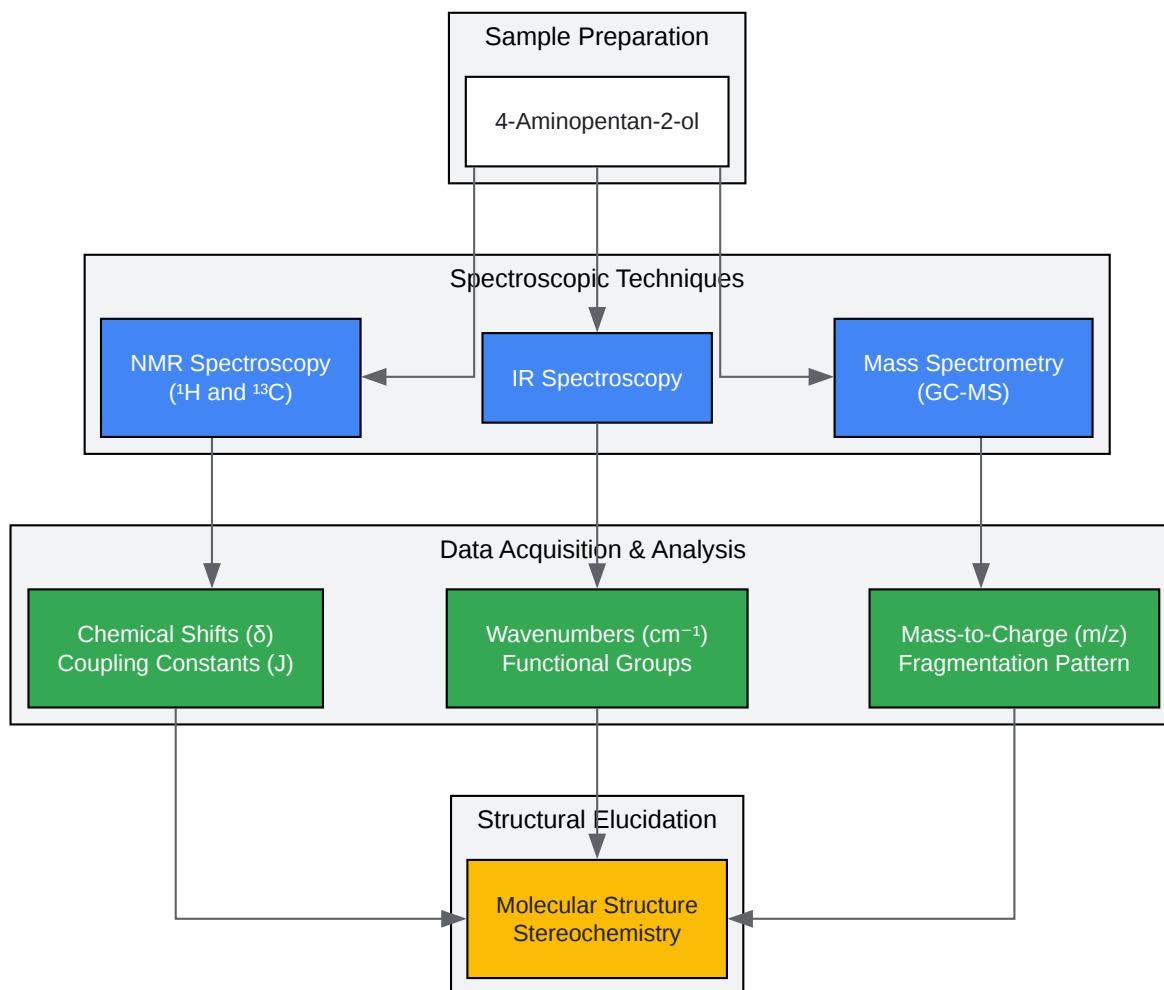
- As the separated components elute from the GC column, they enter the mass spectrometer.
- The molecules are ionized, typically by electron impact (EI).

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Aminopentan-2-ol**.

Workflow for Spectroscopic Analysis of 4-Aminopentan-2-ol



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Spectroscopic analysis workflow for **4-Aminopentan-2-ol**.

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References

- 1. Convenient procedure for the reduction of β -enamino ketones: synthesis of γ -amino alcohols and tetrahydro-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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